2-(4-tert-Butylphenoxy)cyclohexan-1-ol 2-(4-tert-Butylphenoxy)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 130336-40-2
VCID: VC3983616
InChI: InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol

2-(4-tert-Butylphenoxy)cyclohexan-1-ol

CAS No.: 130336-40-2

Cat. No.: VC3983616

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-Butylphenoxy)cyclohexan-1-ol - 130336-40-2

Specification

CAS No. 130336-40-2
Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
IUPAC Name 2-(4-tert-butylphenoxy)cyclohexan-1-ol
Standard InChI InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
Standard InChI Key FTIXUILRMBSXNS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-(4-tert-Butylphenoxy)cyclohexan-1-ol consists of a cyclohexanol backbone substituted at the 2-position by a phenoxy group bearing a tert-butyl moiety at the para position (Fig. 1). The stereochemistry of the hydroxyl group on the cyclohexane ring influences its biological activity, with the trans-(1R,2R) configuration being biologically active .

Physical and Chemical Properties

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol

PropertyValueSource
Melting point93–95°C
Boiling point365.7 ± 42.0°C (predicted)
Density1.036 ± 0.06 g/cm³
Solubility24.84 mg/mL in DMSO, ethanol
pKa14.60 ± 0.40 (predicted)
LogP4.46

The compound is a light to dark amber crystalline solid at room temperature and is stable under refrigeration (4°C) . Its moderate lipophilicity (LogP = 4.46) suggests favorable membrane permeability, supporting its bioactivity .

Synthesis and Industrial Production

Two-Step Condensation-Alkylation Process

A widely adopted method involves:

  • Condensation: Phenol reacts with epoxycyclohexane in the presence of a strong base (e.g., NaOH, KOH) at 100–102°C for 4–5 hours to yield 2-phenoxycyclohexanol .

  • Friedel-Crafts Alkylation: The intermediate undergoes tert-butylation with tert-butyl chloride using Lewis acids (e.g., AlCl₃, FeCl₃) in dichloroethane at 15–25°C .

Key Advantages:

  • Steric hindrance from the cyclohexanol group minimizes ortho/para isomer formation, achieving ≥99% purity .

  • High yield (98.5% based on phenol) .

Catalytic Hydrogenation

An alternative route hydrogenates 4-tert-butylphenol or 4-tert-butylcyclohexanone using Rh/Al₂O₃ catalysts with BF₃ complexes, yielding an 87.7% cis-isomer product .

Table 2: Comparison of Synthesis Methods

MethodCatalystYieldPurityIsomer Ratio (cis:trans)
Condensation-Alkylation AlCl₃/FeCl₃98.5%≥99%N/A (single isomer)
Hydrogenation Rh/Al₂O₃ + BF₃95%87.7%87.7:12.3

Biological Activity and Pharmacological Mechanisms

Y4 Receptor Modulation

2-(4-tert-Butylphenoxy)cyclohexan-1-ol acts as a positive allosteric modulator of the Y4 receptor (Y4R), enhancing receptor response to pancreatic polypeptide (PP) . Key findings include:

  • Selectivity: No activity observed at Y1, Y2, or Y5 receptors at 30 μM .

  • Mechanism: Augments G-protein signaling and β-arrestin recruitment, potentiating PP-mediated effects on satiety and gastrointestinal motility .

Gene Expression and Metabolic Regulation

The compound modulates genes involved in metabolic pathways, notably those regulating lipid metabolism and insulin sensitivity. Studies suggest potential applications in obesity and type 2 diabetes, though in vivo data remain limited.

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Mobile phase: acetonitrile/water + 0.1% H₃PO₄) resolves 2-(4-tert-Butylphenoxy)cyclohexan-1-ol from impurities . Key parameters:

  • Retention time: 8.2 min

  • Detection: UV at 254 nm

  • Linearity: R2>0.99R^2 > 0.99 over 1–100 μg/mL .

Spectroscopic Characterization

  • IR: Broad O-H stretch at 3200–3400 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .

  • NMR:

    • 1H^1\text{H}: δ 1.28 (s, 9H, tert-butyl), δ 4.70 (m, 1H, cyclohexanol-OH) .

    • 13C^{13}\text{C}: δ 148.2 (phenoxy-C), δ 70.5 (cyclohexanol-C1) .

Applications and Future Directions

Agrochemical Use

As a propargite metabolite, it is monitored in environmental samples to assess acaricide degradation .

Chiral Synthesis

The trans-(1R,2R) enantiomer is synthesized via kinetic resolution using (S)-BINAP catalysts, achieving >99% enantiomeric excess .

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